

Comparative Toxicity & Bioactivity Profile: Geodin Hydrate vs. Related Depsidones

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Compound of Interest

Compound Name: *Geodin Hydrate*

Cat. No.: *B12043928*

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Executive Summary & Chemical Identity

Geodin Hydrate (CAS: 3209-10-7) is the hydrated form of Geodin, a chlorinated depsidone fungal metabolite primarily isolated from *Aspergillus terreus*. Unlike its biosynthetic precursors and related congeners, Geodin exhibits a distinct "dual-edge" profile: it is a potent cytotoxic agent against various cancer cell lines (IC₅₀ ~9–15 μM) and a modulator of metabolic signaling (enhancing fibrinolysis and glucose uptake).

This guide compares **Geodin Hydrate** with its structural relatives—Sulochrin (biosynthetic precursor) and Erdin (closely related congener)—to establish a clear toxicity and bioactivity hierarchy for researchers.

Chemical Profile

Property	Geodin Hydrate	Erдин	Sulochrin
CAS Number	3209-10-7	476-53-9	519-57-3
Class	Chlorinated Depsidone	Chlorinated Depsidone	Benzophenone (Precursor)
Key Structural Feature	Spiro-center (Grisan skeleton)	Free carboxylic acid (often inactive)	Open-ring benzophenone
Primary Bioactivity	Cytotoxic, PAI-1 Inhibitor, Antibiotic	Generally Inert / Low Activity	Weak/Non-cytotoxic

Comparative Toxicity Profile

The toxicity of Geodin is intimately linked to its grisan (spiro-benzofuranone) scaffold. Experimental data indicates a steep structure-activity relationship (SAR) where the closure of the benzophenone ring (Sulochrin) to the grisan ring (Geodin) activates cytotoxicity.

In Vitro Cytotoxicity Data (IC50 Comparison)

The following table synthesizes experimental data across human cell lines. Note the significant jump in potency from Sulochrin to Geodin.

Compound	Cell Line	Cell Type	IC50 (µM)	Toxicity Classification
Geodin	A549	Lung Carcinoma	9.22 – 14.4	Moderate Cytotoxicity
Geodin	HepG2	Liver Carcinoma	~11.0	Moderate Cytotoxicity
Geodin	K562	Leukemia	11.14	Moderate Cytotoxicity
Sulochrin	A549	Lung Carcinoma	> 100 (No Effect)	Non-Toxic / Inactive
Sulochrin	HepG2	Liver Carcinoma	> 50	Low Toxicity
Erdin	Bacteria	S. aureus	Inactive	Inert (Antibacterial context)

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Critical Insight: Sulochrin, the open-ring precursor, is virtually non-toxic to A549 cells at 100 µM. The enzymatic oxidative coupling that forms the spiro-center in Geodin is the "toxicity switch," conferring the ability to interact with cellular targets like PAI-1 and likely mitochondrial membranes.

Handling & Acute Toxicity (SDS Highlights)

While valuable as a lead compound, **Geodin Hydrate** presents acute handling risks distinct from its pharmacological toxicity.

- Acute Oral Toxicity: Category 4 (Harmful if swallowed).
- Skin/Eye Hazards: Category 1B (Causes severe skin burns and eye damage).

- **Mechanism of Contact Toxicity:** The chlorinated phenolic nature of Geodin acts as a direct irritant/corrosive agent at high concentrations (solid form), necessitating full PPE (nitrile gloves, safety goggles, fume hood) during weighing and stock solution preparation.

Mechanism of Action: The "Toxicity" Drivers

Geodin's bioactivity is not a non-specific poisoning but a targeted interaction with specific signaling proteins.

Primary Target: PAI-1 Inhibition

Geodin binds to Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of fibrinolysis.

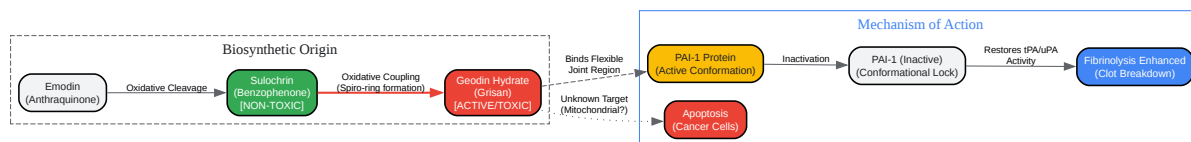
- **Binding Site:** It does not bind the active site. Instead, it binds a flexible joint region, locking PAI-1 in an inactive conformation.^[1]
- **Physiological Outcome:** This prevents PAI-1 from inhibiting tPA/uPA, thereby promoting fibrinolysis (clot breakdown). While therapeutic for thrombosis, excessive inhibition in a non-clinical setting could theoretically impact coagulation homeostasis.

Secondary Target: Glucose Uptake

Geodin acts as an insulin mimetic in adipocytes, stimulating glucose uptake. This mechanism is distinct from its cytotoxicity and suggests potential utility in metabolic syndrome research, provided the cytotoxic window is avoided.

Mechanistic Pathway Diagram

The following diagram illustrates how Geodin exerts its effects compared to its inactive precursor.



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Caption: Biosynthetic transition from non-toxic Sulochrin to active Geodin, and downstream modulation of PAI-1 and cell survival.

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of **Geodin Hydrate** vs. Sulochrin in A549 cells.

Reagents:

- **Geodin Hydrate** Stock: 10 mM in DMSO (Store at -20°C).
- Sulochrin Stock: 10 mM in DMSO.
- MTT Reagent: 5 mg/mL in PBS.

Workflow:

- Seeding: Plate A549 cells at _____ cells/well in 96-well plates. Incubate 24h for attachment.
- Treatment:
 - Prepare serial dilutions of Geodin and Sulochrin (0.1, 1, 5, 10, 25, 50, 100 μ M) in culture medium.

- Control: DMSO vehicle control (< 0.5% v/v).
- Positive Control: Doxorubicin or Staurosporine (1 μ M).
- Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
- Development:
 - Add 20 μ L MTT reagent per well. Incubate 4h.
 - Aspirate medium carefully. Dissolve formazan crystals in 150 μ L DMSO.
- Readout: Measure absorbance at 570 nm.
- Validation: The assay is valid ONLY if the Z-factor > 0.5 and Sulochrin shows >90% viability at 50 μ M.

Protocol B: Glucose Uptake Assay (Adipocyte Model)

Objective: Verify the insulin-mimetic activity of Geodin.

Workflow:

- Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).
- Starvation: Serum-starve cells in DMEM/0.2% BSA for 18h.
- Treatment:
 - Incubate with Geodin (5–20 μ M) for 30 mins.
 - Comparator: Insulin (100 nM) as positive control.
- Uptake: Add 2-Deoxy-D-[3H] glucose (0.5 μ Ci/mL) for 10 mins.
- Termination: Wash with ice-cold PBS containing 10 mM glucose (stops transport).
- Lysis & Counting: Lyse cells in 0.1% SDS and quantify radioactivity via liquid scintillation.

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